molecular formula C13H18ClN B133882 (+)-Deprenyl hydrochloride CAS No. 4528-52-3

(+)-Deprenyl hydrochloride

Katalognummer: B133882
CAS-Nummer: 4528-52-3
Molekulargewicht: 223.74 g/mol
InChI-Schlüssel: IYETZZCWLLUHIJ-YDALLXLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+)-Deprenyl hydrochloride, also known as Selegiline hydrochloride, is a selective monoamine oxidase B (MAO-B) inhibitor. It is primarily used in the treatment of Parkinson’s disease and major depressive disorder. This compound is known for its neuroprotective properties and ability to enhance dopaminergic activity in the brain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Deprenyl hydrochloride typically involves the alkylation of propargylamine with a suitable halide. One common method includes the reaction of propargylamine with 1-phenyl-2-propyn-1-ol in the presence of a base such as sodium hydride. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized to obtain the hydrochloride salt in a pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(+)-Deprenyl hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or sodium cyanide are often employed.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Parkinson's Disease

Selegiline is approved as an adjunct therapy for Parkinson's disease. Numerous studies have demonstrated its efficacy in improving motor symptoms and delaying the need for levodopa therapy.

  • Clinical Efficacy : A systematic review including 27 randomized controlled trials (RCTs) found that selegiline significantly improved the Unified Parkinson's Disease Rating Scale (UPDRS) scores over time compared to placebo. The mean differences in UPDRS scores after 12 months were reported as follows:
Time PointMean Difference (MD)95% Confidence Interval (CI)
1 Month-3.56(-6.67, -0.45)
3 Months-3.32(-3.75, -2.89)
12 Months-5.07(-6.74, -3.41)
48 Months-8.78(-13.75, -3.80)
60 Months-11.06(-16.19, -5.94)

These findings indicate that the therapeutic benefits of selegiline increase with prolonged treatment duration .

Neuroprotection

Selegiline has been investigated for its neuroprotective properties beyond Parkinson's disease:

  • Oxidative Stress Reduction : Experimental studies suggest that selegiline reduces oxidative stress and protects against neurotoxic agents such as hydrogen peroxide . This property may contribute to its potential use in other neurodegenerative diseases.
  • Animal Studies : Research involving animal models has shown that selegiline can mitigate cognitive decline associated with aging and neurodegenerative processes, further supporting its role as a neuroprotective agent .

Depression and Cognitive Disorders

Selegiline has also been explored for its antidepressant effects:

  • Depression Treatment : Although its effectiveness is modest compared to other antidepressants, selegiline has been shown to improve depressive symptoms in some patients . Its unique mechanism of action may provide benefits for individuals with concurrent mood disorders.
  • Cognitive Enhancement : Some studies suggest that selegiline may enhance cognitive function in elderly patients, although results are mixed and warrant further investigation .

Long-Term Effects on Parkinson's Disease

A notable study conducted on patients with Parkinson's disease treated with selegiline revealed a prolonged life expectancy compared to those not receiving the drug. This was first reported by Birkmayer et al., showing significant benefits when selegiline was administered early in the disease progression .

Adverse Effects and Safety Profile

While selegiline is generally well-tolerated, it is important to note potential adverse effects:

  • Neuropsychiatric Disorders : A meta-analysis indicated a higher rate of adverse events associated with selegiline compared to placebo, particularly neuropsychiatric issues . The overall incidence of adverse events was reported at 62.1% for selegiline versus 54.7% for placebo.

Wirkmechanismus

(+)-Deprenyl hydrochloride exerts its effects by selectively inhibiting the enzyme monoamine oxidase B (MAO-B). This inhibition prevents the breakdown of dopamine, thereby increasing its availability in the brain. The compound also influences other neurotransmitter systems, contributing to its antidepressant and neuroprotective effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Rasagiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.

    Safinamide: A reversible MAO-B inhibitor with additional glutamate release inhibition properties.

Uniqueness

(+)-Deprenyl hydrochloride is unique due to its irreversible inhibition of MAO-B and its neuroprotective properties. Unlike some other MAO-B inhibitors, it has been shown to have a broader range of therapeutic effects, including potential benefits in treating depression and cognitive decline.

Biologische Aktivität

(+)-Deprenyl hydrochloride, also known as selegiline hydrochloride, is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). It has been widely studied for its neuroprotective properties and its role in the treatment of neurodegenerative diseases, particularly Parkinson's disease. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on neurotransmitter levels, and relevant case studies.

The primary mechanism through which (+)-deprenyl exerts its effects is by selectively inhibiting MAO-B, an enzyme responsible for the breakdown of dopamine in the brain. This inhibition leads to increased levels of dopamine, which is crucial for motor control and cognitive function. The selectivity for MAO-B over MAO-A is significant, as it allows for increased dopamine levels without significantly affecting serotonin metabolism at lower doses.

  • IC50 Values : The potency of (+)-deprenyl as an MAO-B inhibitor is notable, with an IC50 value reported at approximately 6.8 nM . This high potency indicates that even low concentrations can effectively inhibit the enzyme.

Neuroprotective Effects

Research indicates that (+)-deprenyl not only increases dopamine levels but also provides neuroprotective effects against oxidative stress. This property is particularly beneficial in conditions characterized by neurodegeneration:

  • Oxidative Stress Alleviation : Studies have shown that (+)-deprenyl can alleviate oxidative stress by enhancing antioxidant defenses and reducing the production of reactive oxygen species (ROS) in neuronal cells .

Effects on Neurotransmitter Levels

The administration of (+)-deprenyl has been associated with significant changes in neurotransmitter levels:

  • Dopamine : In patients with Parkinson's disease treated with (+)-deprenyl, there was a notable increase in dopamine levels in various brain regions, including the caudate nucleus and putamen .
  • Serotonin : At therapeutic doses, (+)-deprenyl selectively inhibits MAO-B without significantly altering serotonin levels. However, at higher doses, it may lose this selectivity and begin to inhibit MAO-A as well, leading to increased serotonin and norepinephrine levels .

Case Studies and Clinical Findings

Several clinical studies have explored the efficacy of (+)-deprenyl in treating Parkinson's disease and other neurological disorders:

  • Parkinson's Disease : A study involving patients with Parkinson's disease demonstrated that treatment with (+)-deprenyl resulted in improved motor function and reduced symptoms compared to placebo . The therapeutic effects were attributed to both increased dopamine availability and neuroprotection.
  • Cognitive Function : Another investigation highlighted that patients receiving (+)-deprenyl exhibited improvements in cognitive performance, likely due to enhanced dopaminergic activity .
  • Combination Therapy : Research has also indicated that combining (+)-deprenyl with other dopaminergic agents can enhance therapeutic outcomes, suggesting a synergistic effect that may improve patient responses .

Summary Table of Biological Activity

Biological ActivityMechanismClinical Relevance
MAO-B InhibitionSelective inhibition leading to increased dopamine levelsEffective in treating Parkinson's disease
NeuroprotectionReduces oxidative stress and enhances antioxidant defensesPotential benefits in neurodegenerative disorders
Cognitive EnhancementImproves cognitive function through dopaminergic activityObserved in clinical studies

Eigenschaften

IUPAC Name

(2S)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYETZZCWLLUHIJ-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)N(C)CC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196459
Record name (+)-Deprenyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4528-52-3
Record name (+)-Deprenyl hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Deprenyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Deprenyl hydrochloride
Reactant of Route 2
Reactant of Route 2
(+)-Deprenyl hydrochloride
Reactant of Route 3
Reactant of Route 3
(+)-Deprenyl hydrochloride
Reactant of Route 4
Reactant of Route 4
(+)-Deprenyl hydrochloride
Reactant of Route 5
Reactant of Route 5
(+)-Deprenyl hydrochloride
Reactant of Route 6
Reactant of Route 6
(+)-Deprenyl hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.